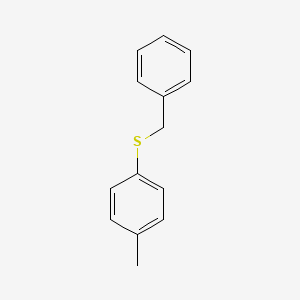

Benzyl(p-tolyl)sulfane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfanyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMADTQZCBWKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449049 | |

| Record name | Benzene, 1-methyl-4-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5023-60-9 | |

| Record name | Benzene, 1-methyl-4-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl P Tolyl Sulfane and Analogues

Direct Carbon-Sulfur Bond Formation Strategies

The most direct methods for synthesizing Benzyl(p-tolyl)sulfane involve the creation of the central carbon-sulfur bond. These strategies can be broadly classified by the nature of the reactants and the requirement for catalytic activation.

A novel approach to the synthesis of benzyl (B1604629) sulfides circumvents the common use of odorous and air-sensitive thiols. rsc.org This method relies on the reaction between benzyl Grignard reagents and phosphinic acid thioesters, which act as ambident electrophiles. Research has shown that while alkyl and aryl Grignard reagents typically attack the phosphorus atom, benzyl Grignard reagents selectively attack the sulfur atom, leading to the formation of a C–S bond. rsc.org

In this S-benzylation reaction, a phosphinic acid thioester, such as S-(4-tolyl) di(2-tolyl)phosphinothioate, is treated with a benzyl Grignard reagent like benzylmagnesium chloride. The reaction proceeds via a direct nucleophilic attack of the benzyl carbanion on the sulfur atom. rsc.org This displaces the di(2-tolyl)phosphinate anion as a leaving group, yielding the desired this compound. This method is notable for its wide substrate scope and its ability to synthesize sulfides from thiols that are difficult to obtain. rsc.org

Table 1: Synthesis of Benzyl Sulfide (B99878) Analogues via S-Benzylation Data sourced from studies on phosphinic acid thioesters and Grignard reagents. rsc.org

| Entry | Benzyl Grignard Reagent | S-Aryl Phosphinic Thioester | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylmagnesium chloride | S-(4-tolyl) di(2-tolyl)phosphinothioate | This compound | 88 |

| 2 | 4-Methoxybenzylmagnesium chloride | S-(4-tolyl) di(2-tolyl)phosphinothioate | (4-Methoxybenzyl)(p-tolyl)sulfane | 85 |

| 3 | 2-Naphthylmethylmagnesium chloride | S-(4-tolyl) di(2-tolyl)phosphinothioate | (Naphthalen-2-ylmethyl)(p-tolyl)sulfane | 83 |

Catalytic methods represent a powerful and versatile toolkit for the synthesis of thioethers, often proceeding under milder conditions than traditional uncatalyzed reactions. nih.gov These can be divided into transition-metal-catalyzed and metal-free approaches.

Transition-metal catalysis is a cornerstone of modern C–S bond formation. acsgcipr.org Catalysts based on palladium, copper, nickel, and cobalt have all been successfully employed for the synthesis of benzyl aryl thioethers. nih.govchemrevlett.comresearchgate.netthieme-connect.com

A common strategy is the coupling of an aryl halide with a thiol. For instance, palladium-catalyzed reactions, often under Buchwald-Hartwig conditions, can couple p-bromotoluene with benzyl mercaptan. acsgcipr.org A more contemporary approach involves the dehydrative thioetherification of alcohols with thiols, which avoids the use of halide precursors. chemrevlett.com Copper(II) triflate (Cu(OTf)₂) has proven to be an effective catalyst for the reaction between various benzyl alcohols and thiols, proceeding through a proposed Sₙ1-type mechanism involving a carbocation intermediate. rsc.orgnih.gov This method is valued for its mild conditions and tolerance of diverse functional groups. rsc.org Additionally, magnetically recyclable CoFe₂O₄ nanoparticles have been utilized as a heterogeneous catalyst for the coupling of benzyl halides and thiols, offering advantages in terms of catalyst recovery and reuse. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Synthesis of this compound Analogues

| Catalyst System | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Cu(OTf)₂ | Benzyl alcohol | p-Toluenethiol | DCM, 40 °C | This compound | 97 | rsc.org |

| ZnCl₂ | Benzyl alcohol | p-Toluenethiol | Neat, 80 °C | This compound | 95 | chemrevlett.com |

| Pd₂(dba)₃ / NiXantPhos | Benzyl phenyl sulfide | 4-Bromotoluene | NaN(SiMe₃)₂, Toluene (B28343), 100 °C | (4-Methylphenyl)(phenyl)methanethiol | 97 | nih.gov |

In recent years, a significant focus has been placed on developing synthetic methods that avoid the use of transition metals to enhance sustainability and reduce costs. nih.govresearchgate.net Metal-free C–S coupling reactions often utilize alternative activation methods, such as photochemistry or the use of specific oxidants. nih.govrsc.org

One notable strategy is the photochemical synthesis of unsymmetrical sulfides from thiols or disulfides and aryl iodides. nih.gov This approach provides a versatile, metal-free pathway to a wide array of sulfide structures. While not strictly a "reductive coupling" in the same vein as C-C bond forming reactions using tosylhydrazones and boronic acids, these metal-free methods represent an important alternative for C-S bond construction. organic-chemistry.org They typically proceed under mild conditions and demonstrate broad functional group tolerance, making them attractive for various applications. nih.govrsc.org

Catalytic Carbon-Sulfur Coupling Reactions

Directed Carbon-Hydrogen Functionalization Strategies

An alternative to forming the C–S bond directly is to modify the aromatic rings of a pre-formed thioether. C–H functionalization strategies have emerged as powerful tools that can shorten reaction sequences and minimize waste by avoiding the need for pre-functionalized starting materials. pku.edu.cn The internal sulfur atom of a thioether can act as a directing group, coordinating to a transition metal and guiding the functionalization to a specific C–H bond. nih.govsemanticscholar.org

The thioether moiety in compounds like this compound can direct the functionalization of ortho C–H bonds on the aromatic rings. Palladium-catalyzed ortho-acetoxylation is a prime example of this strategy. researchgate.net In this process, the sulfur atom coordinates to a Pd(II) catalyst, forming a cyclometalated intermediate. This brings the catalyst into close proximity to the ortho C–H bond, facilitating its activation.

The proposed catalytic cycle involves the coordination of the thioether to a Pd(OAc)₂ catalyst. researchgate.net This is followed by a concerted metalation-deprotonation step to form a five-membered palladacycle intermediate. Oxidative addition of an oxidant, such as PhI(OAc)₂, generates a Pd(IV) species. Finally, reductive elimination occurs, forming the new C–O bond and yielding the ortho-acetoxylated product while regenerating the Pd(II) catalyst. researchgate.net This methodology allows for the selective installation of an acetoxy group at the position ortho to the thioether linkage.

Table 3: Thioether-Directed C–H Functionalization Data based on palladium-catalyzed functionalization of thioether-containing arenes. researchgate.net

| Substrate | Reaction | Catalyst/Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Phenyl(methyl)sulfane | Ortho-Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | 2-(Methylthio)phenyl acetate (B1210297) | Moderate to Good |

| Benzyl(phenyl)sulfane | Ortho-Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | 2-(Benzylthio)phenyl acetate | Moderate to Good |

Transition Metal-Catalyzed Chemo- and Regioselective C-H Alkenylation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. In the context of benzyl sulfides, the thioether moiety can act as a directing group, facilitating the regioselective alkenylation of the aromatic ring.

Palladium-catalyzed C-H alkenylation of arenes using thioethers as directing groups has been demonstrated as a reliable method. acs.orgnih.govacs.org This approach allows for the introduction of an alkenyl group at the ortho-position of the aryl ring of the thioether. While specific examples detailing the C-H alkenylation of this compound are not extensively documented, the general principle suggests its applicability. The reaction typically involves a palladium catalyst, an oxidant, and an alkene coupling partner. The thioether directs the catalyst to the ortho C-H bond, leading to the formation of a palladacycle intermediate, which then reacts with the alkene to afford the alkenylated product.

Rhodium catalysis has also been employed for the C-H functionalization of benzylthioethers. For instance, Rh(III)-catalyzed C-H/C-H cross-coupling of benzylthioethers with thiophenes has been reported, demonstrating the feasibility of functionalizing the benzylic position. nih.gov Although this example involves coupling with another aromatic system, it highlights the potential for rhodium catalysts to activate C-H bonds in benzyl sulfide derivatives.

The table below summarizes representative examples of transition metal-catalyzed C-H functionalization of thioethers, which can be considered analogous to the potential alkenylation of this compound.

| Catalyst System | Substrate Type | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂ / Ligand | Aryl thioether | Alkene | ortho-Alkenylated aryl thioether | acs.orgnih.govacs.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | Benzylthioether | Thiophene | ortho-Thienylated benzylthioether | nih.gov |

Asymmetric Synthetic Routes to Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, particularly chiral sulfoxides and vinyl sulfones, is of great importance due to their potential applications as chiral auxiliaries and intermediates in asymmetric synthesis.

Asymmetric Oxidation of Sulfides to Chiral Sulfoxides

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-established and powerful method for introducing chirality at the sulfur atom. Various transition metal complexes with chiral ligands have been developed to catalyze this transformation with high enantioselectivity.

Titanium-Catalyzed Asymmetric Oxidation: Titanium complexes, particularly those derived from chiral diols like diethyl tartrate (DET) or BINOL derivatives, are effective catalysts for the asymmetric oxidation of sulfides. For instance, the oxidation of methyl p-tolyl sulfide, a close analogue of this compound, using a titanium catalyst with (R)-6,6'-dibromo-BINOL as a chiral ligand and aqueous tertiary butyl hydroperoxide (TBHP) as the oxidant, affords the corresponding sulfoxide (B87167) in high yield and enantiomeric excess (ee). wiley-vch.de The presence of water has been found to be crucial for achieving high enantioselectivity in these systems. organic-chemistry.org Similarly, aryl benzyl sulfides have been successfully oxidized to chiral sulfoxides with high enantioselectivity using titanium-based catalysts. acsgcipr.orgmdpi.com

Vanadium-Catalyzed Asymmetric Oxidation: Vanadium complexes in combination with chiral Schiff base ligands have also been shown to be highly effective for the asymmetric oxidation of sulfides. nih.govnih.govnih.govnih.gov These systems often utilize hydrogen peroxide as a green oxidant. The choice of solvent can significantly influence the outcome of the reaction, with some systems exhibiting kinetic resolution of the initially formed racemic sulfoxide, leading to very high enantiomeric excesses of one enantiomer. nih.gov

The following table presents selected data on the asymmetric oxidation of sulfides structurally related to this compound.

| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| Methyl p-tolyl sulfide | Ti(OiPr)₄ / (R)-6,6'-dibromo-BINOL / H₂O | 70% aq. TBHP | Toluene | 72-80 | 78-95 | wiley-vch.de |

| Benzyl phenyl sulfide | Titanium / (S,S)-hydrobenzoin | TBHP | n-Hexane | 85 | 85 | acsgcipr.org |

| Various aryl alkyl sulfides | VO(acac)₂ / Chiral Schiff base | H₂O₂ | Chloroform | Good | >99.5 | nih.gov |

Stereoselective Formation of Vinyl Sulfides and Sulfones

The stereoselective synthesis of vinyl sulfides and vinyl sulfones from benzyl sulfide precursors represents a valuable transformation, providing access to versatile building blocks for further synthetic manipulations.

Stereoselective Formation of Vinyl Sulfides: While direct stereoselective conversion of this compound to a vinyl sulfide is not extensively reported, related methodologies can be considered. One approach involves the anionic thiolate-alkyne addition. For example, the reaction of benzyl mercaptans with terminal alkynes in the presence of a lithium base can provide Z-anti-Markovnikov styryl sulfides with high stereoselectivity. nih.gov This suggests a potential two-step route from this compound involving cleavage of the benzyl group to the thiol followed by addition to an alkyne.

Stereoselective Formation of Vinyl Sulfones: The synthesis of vinyl sulfones can be achieved through the oxidation of the corresponding vinyl sulfides. Therefore, the stereoselective synthesis of vinyl sulfides is a key first step. Once the vinyl sulfide is obtained, oxidation using reagents such as m-chloroperoxybenzoic acid (mCPBA) can yield the corresponding vinyl sulfone, often with retention of the double bond geometry.

Alternatively, direct methods for the stereoselective synthesis of vinyl sulfones have been developed, although not specifically starting from benzyl sulfides. These methods include copper-catalyzed reactions of sodium sulfinates with alkenes or alkynes, which can provide (E)-alkenyl sulfones with high stereoselectivity. organic-chemistry.org Another approach involves the sodium iodide-mediated reaction of alcohols and sulfinic acids, where solvent choice can control the selective formation of either vinyl sulfides or vinyl sulfones. nih.gov

The development of a direct, stereoselective method for the conversion of benzyl sulfides like this compound into vinyl sulfides and sulfones remains an area for further research.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Carbon-Sulfur Bond Formation Pathways

The construction of the pivotal carbon-sulfur bond in Benzyl(p-tolyl)sulfane can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. These include reactions mediated by Grignard reagents, transition metal-catalyzed cross-coupling reactions, and processes involving carbene intermediates.

The synthesis of benzyl (B1604629) sulfides, including this compound, can be achieved through the reaction of a Grignard reagent with a suitable sulfur-containing electrophile. One plausible pathway involves the reaction of a benzyl Grignard reagent, such as benzylmagnesium chloride, with a p-tolyl-substituted sulfur electrophile.

A relevant study showcases the formation of benzyl sulfides through the reaction of benzyl Grignard reagents with phosphinic acid thioesters. mendeley.com This reaction proceeds via a nucleophilic substitution at the sulfur atom of the phosphinic acid thioester by the carbanionic carbon of the benzyl Grignard reagent. The proposed mechanism involves the attack of the benzyl nucleophile on the sulfur atom, leading to the cleavage of the sulfur-phosphorus bond and the formation of the desired carbon-sulfur bond. mendeley.com

Table 1: Proposed Mechanistic Steps for Grignard Reagent-Mediated S-Benzylation

| Step | Description |

|---|---|

| 1. Grignard Reagent Formation | Benzyl halide reacts with magnesium metal in an ethereal solvent to form the benzyl Grignard reagent. |

| 2. Nucleophilic Attack | The nucleophilic carbon of the benzyl Grignard reagent attacks the electrophilic sulfur atom of a p-tolyl sulfur source (e.g., p-tolyl disulfide or a derivative). |

| 3. C-S Bond Formation & S-S Cleavage | A new carbon-sulfur bond is formed, concurrently with the cleavage of the sulfur-sulfur bond in the disulfide, generating a p-toluenethiolate as a leaving group. |

| 4. Workup | An aqueous workup protonates the thiolate and neutralizes the magnesium salts to yield the final this compound product. |

It is important to note that the reaction of Grignard reagents can sometimes be accompanied by side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the starting halide. researchgate.net The choice of solvent can play a crucial role in minimizing such side reactions. researchgate.net

Transition metal catalysis, particularly with palladium, offers a powerful and versatile method for the formation of C-S bonds. The synthesis of diaryl sulfides and aryl alkyl sulfides, including this compound, can be achieved through the cross-coupling of an aryl or benzyl halide with a thiol or its derivative.

A study on the palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides provides significant mechanistic insights that can be extrapolated to the formation of this compound. organic-chemistry.org The proposed mechanism involves a tricatalytic cycle that facilitates α-arylation, C-S bond cleavage, and C-S bond formation. organic-chemistry.org For the synthesis of this compound, a plausible catalytic cycle would involve the coupling of a benzyl halide with p-toluenethiol.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or in this case, reaction with the thiolate), and reductive elimination. youtube.com

Table 2: Generalized Catalytic Cycle for Pd-Catalyzed C-S Coupling

| Step | Description | Catalyst State |

|---|---|---|

| 1. Oxidative Addition | The active Pd(0) catalyst undergoes oxidative addition with the benzyl halide (e.g., benzyl bromide) to form a Pd(II) intermediate. | Pd(0) → Pd(II) |

| 2. Thiolate Coordination & Deprotonation | p-Toluenethiol coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium thiolate complex. | Pd(II) |

| 3. Reductive Elimination | The benzyl and p-tolylthio groups on the palladium center couple and are eliminated from the metal, forming this compound and regenerating the active Pd(0) catalyst. | Pd(II) → Pd(0) |

The efficiency of this catalytic cycle is highly dependent on the choice of ligands, base, and solvent.

Carbene-mediated reactions provide an alternative pathway for the formation of C-S bonds. These reactions typically involve the insertion of a carbene into a sulfur-hydrogen (S-H) bond. While not a direct "reductive" synthesis in the traditional sense of adding hydrogen, these methods build the sulfane linkage through the formal insertion of a CHR group.

Mechanistic studies on palladium-catalyzed carbene insertion cross-coupling reactions offer a framework for understanding this process. qub.ac.uk A plausible mechanism for the synthesis of a benzyl sulfane via this route would involve the reaction of a diazo compound (as a carbene precursor) with a thiol in the presence of a metal catalyst.

The catalytic cycle is generally believed to proceed through the following key steps: qub.ac.uk

Carbene Formation: The metal catalyst reacts with the diazo compound to form a metal-carbene intermediate.

Ylide Formation: The thiol attacks the electrophilic carbene carbon to form a sulfur ylide intermediate.

Proton Transfer/Rearrangement: A subsequent proton transfer or rearrangement leads to the formation of the C-S bond and the desired sulfane product.

Table 3: Key Intermediates in Carbene-Mediated Sulfane Synthesis

| Intermediate | Description |

|---|---|

| Metal-Carbene Complex | Formed from the reaction of a metal catalyst (e.g., Rh(II) or Pd(0)) with a diazo compound. |

| Sulfonium (B1226848) Ylide | Generated from the nucleophilic attack of the thiol on the metal-carbene complex. |

The selectivity and efficiency of these reactions are influenced by the nature of the metal catalyst and the substituents on the carbene precursor and the thiol.

Directed Functionalization Mechanistic Pathways

The presence of the sulfur atom in this compound can direct the functionalization of otherwise unreactive C-H bonds in the molecule. This directing group ability is particularly effective in transition metal-catalyzed reactions, enabling selective modifications at specific positions.

Palladium-catalyzed C-H acetoxylation is a powerful method for introducing an acetoxy group onto an aromatic ring. The thioether moiety in this compound can act as a directing group, facilitating the ortho-C-H activation of the benzyl ring. This process proceeds through the formation of a key palladacycle intermediate.

Mechanistic studies on related systems have elucidated the crucial role of these palladacycles. chemrxiv.orgchemrxiv.org The catalytic cycle typically begins with the coordination of the sulfur atom of the thioether to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho-C-H bond is cleaved to form a five-membered palladacycle. chemrxiv.org This palladacycle is a stable intermediate that can be isolated and characterized in some cases. chemrxiv.org

The palladacycle then reacts with an oxidant, such as PhI(OAc)₂, leading to the oxidation of the palladium center to Pd(IV). Subsequent reductive elimination from this high-valent palladium species forms the C-O bond, delivering the acetoxy group to the ortho position of the benzyl ring and regenerating the Pd(II) catalyst.

Table 4: Mechanistic Steps in Directed C-H Acetoxylation

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Coordination | The sulfur atom of this compound coordinates to the Pd(II) catalyst. | Substrate-Catalyst Complex |

| 2. C-H Activation | Intramolecular C-H activation at the ortho-position of the benzyl ring via a CMD mechanism. | Palladacycle |

| 3. Oxidation | The palladacycle is oxidized by an external oxidant (e.g., PhI(OAc)₂) to a Pd(IV) species. | Pd(IV) Intermediate |

| 4. Reductive Elimination | C-O bond-forming reductive elimination releases the acetoxylated product and regenerates the Pd(II) catalyst. | - |

Iridium(III) catalysts have emerged as highly effective for the directed C-H functionalization of various substrates, including thioethers. The ortho-alkenylation of this compound has been successfully demonstrated using an Ir(III) catalyst. nih.gov

The proposed mechanism for this transformation begins with the coordination of the thioether to the active Ir(III) species. nih.gov This is followed by a directed C-H activation at the ortho-position of the benzyl ring to form a five-membered iridacycle intermediate. This C-H activation step is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. nih.gov

The resulting iridacycle then coordinates to the alkene coupling partner. Migratory insertion of the alkene into the Ir-C bond forms a seven-membered iridacycle. Finally, β-hydride elimination from this intermediate releases the alkenylated product and generates an iridium-hydride species. The active Ir(III) catalyst is then regenerated by an oxidant, completing the catalytic cycle. nih.gov

Table 5: Proposed Catalytic Cycle for Ir(III)-Catalyzed C-H Alkenylation

| Step | Description | Key Intermediate |

|---|---|---|

| 1. C-H Activation | Coordination of the thioether to the Ir(III) catalyst, followed by ortho-C-H activation to form an iridacycle. | Iridacycle |

| 2. Alkene Coordination & Insertion | Coordination of the alkene to the iridacycle, followed by migratory insertion into the Ir-C bond. | Seven-membered Iridacycle |

| 3. β-Hydride Elimination | Elimination of the product via β-hydride elimination to form an iridium-hydride species. | - |

| 4. Catalyst Regeneration | Oxidation of the iridium-hydride species to regenerate the active Ir(III) catalyst. | - |

This catalytic cycle highlights the ability of the thioether group to control the regioselectivity of the C-H functionalization, directing the alkenylation to the ortho-position of the benzyl ring.

Oxidative and Reductive Transformation Mechanisms

The sulfur atom in this compound is susceptible to both oxidation and reduction, leading to a variety of derivatives. The mechanisms of these transformations are crucial for controlling reaction outcomes, particularly in stereoselective synthesis.

The asymmetric oxidation of prochiral sulfides like this compound into chiral, non-racemic sulfoxides is a cornerstone of modern organic synthesis. organicreactions.org Chiral sulfoxides are valuable as chiral auxiliaries and are present in numerous biologically active compounds. ias.ac.in The primary goal is to control the transfer of an oxygen atom to one of the two lone pairs of electrons on the sulfur atom, thus creating a stereogenic center. This is most effectively achieved using catalytic systems. wikipedia.org

The most prominent methods rely on metal-based catalysts, often employing titanium or vanadium complexes with chiral ligands. researchgate.net The Kagan-Modena protocol, a well-established method, utilizes a titanium(IV) isopropoxide catalyst in combination with a chiral diethyl tartrate (DET) ligand. soton.ac.uk The proposed mechanism involves the formation of a chiral titanium-peroxo complex. The sulfide (B99878) coordinates to this complex, and the chiral environment dictated by the tartrate ligand directs the oxygen transfer to one specific prochiral face of the sulfur atom. wikipedia.orgresearchgate.net The enantioselectivity of this reaction is highly dependent on the substrate's structure. researchgate.net

Computational and experimental studies on the oxidation of aryl benzyl sulfides have provided deeper insights. For instance, with a catalyst system of titanium and (S,S)-hydrobenzoin, the (R)-sulfoxide is consistently formed. semanticscholar.org The reaction's stereochemical outcome is determined by the transition state's geometry, where the catalyst orchestrates the precise orientation of the sulfide and the oxidant (e.g., hydrogen peroxide or hydroperoxides). semanticscholar.orgacs.org

Enzyme-catalyzed oxidations offer another highly effective route to enantiopure sulfoxides. organic-chemistry.org Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the oxidation of thioethers with exceptional enantioselectivity. organic-chemistry.org The mechanism involves the sulfide binding to the enzyme's active site, where a flavin-hydroperoxide species delivers the oxygen atom in a highly controlled manner, leading to high enantiomeric excess (ee). figshare.com

Below is a table summarizing the enantioselectivities achieved in the asymmetric oxidation of sulfides structurally similar to this compound using various catalytic systems.

| Catalyst System | Oxidant | Substrate | Enantiomeric Excess (ee) | Reference |

| Ti(O-i-Pr)₄ / (R,R)-DET | Cumene Hydroperoxide | Methyl p-tolyl sulfide | >90% | researchgate.net |

| Vanadium-Salan Complex | H₂O₂ | Various aryl alkyl sulfides | up to >99% | acs.org |

| Fe(salan) Complex | H₂O₂ | Various alkyl aryl sulfides | 92-99% | organic-chemistry.org |

| Chiral Peptides | H₂O₂ | Functionalized thioethers | up to 94:6 er | ias.ac.in |

| Soybean Pod Shell Peroxidase | H₂O₂ | Thioether | 96% | figshare.com |

This table is interactive. Click on headers to sort.

Electrochemical methods provide a reagent-free and environmentally benign alternative for the oxidation of sulfides. The selective oxidation of diaryl and aryl alkyl sulfides to either sulfoxides or sulfones can be controlled by adjusting the reaction conditions, such as current density. acs.org

The oxidation process is initiated by an electron transfer from the sulfur atom of the sulfide to the anode. This generates a radical cation as a key intermediate. figshare.com The mechanism of oxidation of aryl diphenylmethyl sulfides with a nonheme iron(IV)-oxo complex provides a chemical analogy, where an electron transfer-oxygen transfer (ET-OT) mechanism is supported by the detection of radical cation fragmentation products. figshare.com

In electrochemical synthesis, sulfoxides are typically formed selectively at lower current densities, while higher currents favor the formation of sulfones. acs.org The oxygen source for both the sulfoxide (B87167) and sulfone functionalities has been shown to be water present in the solvent system. acs.org

A general mechanism for the electrochemical oxidation to the sulfoxide can be proposed as follows:

Initial Electron Transfer: The sulfide undergoes a one-electron oxidation at the anode surface to form a radical cation. R-S-R' → [R-S-R']•⁺ + e⁻

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the sulfur atom of the radical cation. [R-S-R']•⁺ + H₂O → [R-S(OH)-R']•⁺ + H⁺

Second Electron Transfer and Deprotonation: The resulting species undergoes another one-electron oxidation and deprotonation to yield the sulfoxide. [R-S(OH)-R']•⁺ + H₂O → R-S(=O)-R' + H₃O⁺ + e⁻

This process avoids the use of traditional, often hazardous, chemical oxidants by utilizing traceless electrons as the oxidant. rsc.org

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, such as benzyl(p-tolyl)sulfoxide. organicreactions.org In the classic Pummerer reaction, the sulfoxide is treated with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O), which converts it into an α-acyloxy thioether. wikipedia.orgchem-station.com

The mechanism proceeds through several key steps:

Activation of the Sulfoxide: The sulfoxide oxygen attacks the anhydride, forming a sulfonium intermediate and releasing an acetate (B1210297) ion.

Ylide Formation: The acetate ion acts as a base, abstracting an α-proton to form a sulfur ylide.

Rearrangement: The ylide rearranges to form a thionium (B1214772) (or sulfenium) cation. This is the key rearrangement step.

Nucleophilic Trapping: The acetate ion then attacks the electrophilic thionium cation, yielding the final α-acyloxy thioether product. wikipedia.org

For benzyl(p-tolyl)sulfoxide, the α-hydrogen is on the benzylic carbon. The resulting thionium ion is stabilized by both the sulfur atom and the adjacent phenyl ring.

A variation of this is the Aromatic Pummerer Reaction . When a standard Pummerer rearrangement is not possible (e.g., in diaryl sulfoxides with no α-hydrogens), the reaction can occur on the aromatic ring itself. Activation of the sulfoxide generates a highly electrophilic species that can be attacked by an external or internal electron-rich aromatic ring, leading to C-C or C-S bond formation. semanticscholar.org

Recent developments have shown that an interrupted Pummerer reaction can be coupled with a figshare.comfigshare.com sigmatropic rearrangement. soton.ac.uknih.gov In this cascade, an aryl sulfoxide is activated and then trapped by a phenol (B47542) nucleophile at the sulfur atom. This intermediate then undergoes a sigmatropic rearrangement, resulting in a metal-free C-H/C-H coupling to form biaryl structures. soton.ac.uknih.gov

The reduction of sulfoxides back to their corresponding sulfides is a fundamental transformation. A wide array of reagents and catalytic systems have been developed for this purpose, each operating through different mechanisms. researchgate.netorganic-chemistry.org

Phosphorus-Based Reagents: Triphenylphosphine (B44618) (PPh₃) is a classic reagent for sulfoxide deoxygenation. The reaction is often initiated by a photocatalyst, which generates a phosphine (B1218219) radical cation. nih.gov This radical cation then engages in a radical/polar crossover process with the sulfoxide, leading to the cleavage of the S=O bond and formation of triphenylphosphine oxide (Ph₃P=O), a thermodynamically very stable byproduct that drives the reaction. acs.orgnih.gov

Metal-Based Systems: Low-valent metal systems, such as NbCl₅/In or WCl₆/NaI, can efficiently deoxygenate sulfoxides. researchgate.netorganic-chemistry.org The mechanism generally involves coordination of the sulfoxide oxygen to the Lewis acidic metal center, which weakens the S-O bond. A subsequent reduction by another component of the system (e.g., Indium or Iodide) facilitates the oxygen transfer from sulfur to the metal complex.

Acid-Catalyzed Mechanisms: Certain strong acids can act as reducing agents. For instance, D-camphorsulfonic acid (D-CSA) has been used for the metal-free deoxygenation of various sulfoxides, including benzyl-aryl types. ias.ac.in A proposed mechanism involves the reaction of the sulfoxide with D-CSA to form an intermediate, which undergoes an intramolecular rearrangement and S-O bond cleavage to generate the sulfide. ias.ac.in Similarly, triflic anhydride in combination with potassium iodide is an effective system, where the sulfoxide is first activated by the anhydride, followed by nucleophilic attack by iodide at the sulfur atom, leading to S-O bond scission. organic-chemistry.org

A summary of common deoxygenation reagent types is provided in the table below.

| Reagent Class | Example Reagents | General Mechanistic Feature |

| Phosphorus Compounds | PPh₃, P(OEt)₃ | Formation of a stable P=O bond drives the reaction. Can involve radical intermediates. |

| Silanes/Boranes | PhSiH₃, Pinacolborane | Hydride transfer to an activated sulfoxide, often catalyzed by metal complexes (e.g., Rhenium). |

| Low-Valent Metals | NbCl₅/In, WCl₆/Zn | Lewis acid activation of the S=O bond followed by reduction. |

| Halide Systems | Tf₂O/KI, NBS/3-mercaptopropionic acid | Activation of sulfoxide followed by nucleophilic attack by halide. |

| Photocatalytic Systems | Ir(ppy)₃ / PPh₃ | Generation of radical intermediates that facilitate S=O bond cleavage. |

This table is interactive. Click on headers to sort.

Fundamental Organic Reaction Mechanisms Involving this compound Derivatives

Beyond transformations centered on the sulfur atom, derivatives of this compound can participate in fundamental organic reactions where the carbocationic intermediates play a key role.

In reactions involving the cleavage of the benzyl-sulfur or tolyl-sulfur bond in derivatives of this compound, C₇H₇⁺ carbocations can be formed. This formula corresponds to several possible isomers, most notably the benzyl cation, the tropylium (B1234903) cation, and the o-, m-, and p-tolyl cations. cdnsciencepub.comacs.org The relative stability and interconversion of these ions are of significant mechanistic interest.

The tropylium cation, a seven-membered aromatic ring system, is thermodynamically the most stable of these isomers. nih.gov In mass spectrometry, fragmentation of toluene-containing compounds often leads to a base peak at m/z = 91, which is attributed to the rearrangement of the initially formed benzyl cation to the more stable tropylium cation. nih.gov

However, in solution or the gas phase under milder conditions, the isomerization is not always facile. Gas-phase studies have provided evidence that the benzyl cation can exist as a stable species and does not readily rearrange to the tropylium ion at moderate temperatures. cdnsciencepub.com The interconversion between the benzyl and tropylium cations is believed to have a significant activation barrier.

The isomerization between the tolyl cations and the benzyl cation is also a key process. Carbocation rearrangements are fundamental reactions that proceed to form a more stable carbocation from a less stable one. libretexts.org These shifts typically occur via 1,2-hydride or 1,2-alkyl shifts. masterorganicchemistry.com The transformation of a p-tolyl cation (an aryl cation, which is generally unstable) to a benzyl cation (a resonance-stabilized primary carbocation) would be a thermodynamically favorable process. The exact pathway could involve a complex series of steps, potentially including ring contraction/expansion sequences or protonated cyclopropane-type intermediates, as have been computationally explored for other carbocation rearrangements. uregina.ca The formation and potential interconversion of these C₇H₇⁺ isomers can lead to a mixture of products in reactions where such cationic intermediates are generated.

Pericyclic Reactions and Conjugate Additions Involving Sulfonyl Dienophiles

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. ebsco.com One of the most well-known examples is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.com The presence of an electron-withdrawing group on the dienophile generally accelerates the reaction. ebsco.com Consequently, α,β-unsaturated sulfones, such as a vinyl derivative of benzyl p-tolyl sulfone, are expected to be effective dienophiles.

While specific examples of Diels-Alder reactions involving a vinyl derivative of benzyl p-tolyl sulfone are not extensively documented in the literature, the reactivity of analogous vinyl sulfones is well-established. For instance, p-tolyl vinyl sulfone serves as a reactive dienophile in cycloaddition reactions. The p-tolylsulfonyl group activates the double bond towards reaction with dienes.

Conjugate addition, or Michael addition, is another important reaction of α,β-unsaturated sulfones. nih.govbeilstein-journals.orglumenlearning.comlibretexts.org In these reactions, a nucleophile adds to the β-carbon of the unsaturated system. lumenlearning.comlibretexts.org A hypothetical vinyl benzyl p-tolyl sulfone would be an excellent Michael acceptor due to the strong electron-withdrawing nature of the benzyl(p-tolyl)sulfonyl group. A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can participate in conjugate additions to vinyl sulfones. nih.govlibretexts.org

The general mechanism for the conjugate addition of a nucleophile to a vinyl sulfone is depicted below:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic β-carbon of the vinyl sulfone.

Formation of an Enolate-like Intermediate: This attack results in the formation of a resonance-stabilized carbanion, with the negative charge delocalized onto the oxygen atoms of the sulfone group.

Protonation: The carbanionic intermediate is then protonated, typically by the solvent or a mild acid, to yield the final addition product.

The stereoselectivity of these additions can often be controlled by using chiral catalysts or auxiliaries, leading to the formation of enantiomerically enriched products. nih.gov

A summary of representative nucleophiles in conjugate additions to α,β-unsaturated sulfones is presented in the table below.

| Nucleophile Class | Example | Product Type |

| Amines | Primary and Secondary Amines | β-Amino Sulfones |

| Thiols | Alkanethiols, Thiophenols | β-Thioether Sulfones |

| Stabilized Carbanions | Malonate Esters, Nitroalkanes | γ-Functionalized Sulfones |

| Organometallic Reagents | Grignard Reagents, Organocuprates | β-Alkylated/Arylated Sulfones |

nih.govbeilstein-journals.org-Addition Reactions of Sulfone-Stabilized Anions

The hydrogen atoms on the carbon atom alpha to the sulfone group are acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a sulfone-stabilized carbanion. In the case of benzyl p-tolyl sulfone, deprotonation occurs at the benzylic carbon to generate the corresponding anion.

This sulfone-stabilized anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including nih.govbeilstein-journals.org-additions to carbonyl compounds such as aldehydes and ketones.

The general mechanism for the nih.govbeilstein-journals.org-addition of the benzyl p-tolyl sulfone anion to a carbonyl compound proceeds as follows:

Deprotonation: Benzyl p-tolyl sulfone is treated with a strong base to form the nucleophilic anion.

Nucleophilic Attack: The sulfone-stabilized carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Formation of an Alkoxide: This addition results in the formation of a β-hydroxy sulfone, after protonation of the intermediate alkoxide during aqueous workup.

The reaction of the lithiated benzyl p-tolyl sulfone with an aldehyde, for example, would yield a β-hydroxy sulfone with the creation of a new stereocenter. The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the substrates.

Below is a table summarizing the expected products from the nih.govbeilstein-journals.org-addition of the benzyl p-tolyl sulfone anion to various carbonyl compounds.

| Carbonyl Compound | Product after nih.govbeilstein-journals.org-Addition and Workup |

| Formaldehyde | 1-(p-Tolylsulfonyl)-2-phenylethan-1-ol |

| Acetaldehyde | 1-(p-Tolylsulfonyl)-2-phenylpropan-2-ol |

| Acetone | 2-Methyl-1-(p-toluenesulfonyl)-1-phenylpropan-2-ol |

| Benzaldehyde | 1-(p-Tolylsulfonyl)-1,2-diphenylethanol |

These β-hydroxy sulfones are versatile synthetic intermediates and can undergo further transformations, such as elimination reactions to form alkenes or reductive desulfonylation to afford alcohols.

Applications in Advanced Organic Transformations

Benzyl(p-tolyl)sulfane as a Versatile Synthetic Building Block

The strategic placement of the benzyl (B1604629) and p-tolyl groups on the sulfur atom imparts distinct reactivity to this compound, making it a highly adaptable component in the synthesis of complex organic molecules. Its utility as a protected thiol precursor and as a directing group in selective functionalizations highlights its significance as a versatile building block.

In multi-step organic syntheses, the protection of reactive functional groups is a critical strategy. The thiol group (-SH) is particularly susceptible to oxidation and other unwanted side reactions. The benzyl group is a commonly employed protecting group for thiols due to its general stability under a wide range of reaction conditions, including acidic and basic environments. This compound can be viewed as a protected form of p-toluenethiol, where the sulfur is shielded by the benzyl group.

The removal of the benzyl protecting group, a process known as deprotection, is crucial to unmask the free thiol for subsequent transformations. Several methods have been developed for the cleavage of benzyl thioethers, which are applicable to this compound.

Methods for Deprotection of Benzyl Thioethers:

| Deprotection Method | Reagents | Conditions | Comments |

| Dissolving Metal Reduction | Sodium in liquid ammonia (B1221849) (Na/NH₃) | Low temperature | A classic and effective method, though requires specialized equipment for handling liquid ammonia. |

| Acid-Catalyzed Cleavage | Anhydrous HF, Trifluoromethanesulfonic acid (TFMSA) | Anhydrous conditions, often with scavengers | Harsh conditions that may not be suitable for sensitive substrates. |

| Catalytic Hydrogenolysis | H₂, Palladium on carbon (Pd/C) | Atmospheric or elevated pressure | A mild and common method, but can be incompatible with other reducible functional groups like alkenes or alkynes. |

| Lewis Acid-Mediated Cleavage | Boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) | Mild conditions | Offers good selectivity and tolerance of various functional groups. |

While this compound itself is not typically considered a directing group, its oxidized derivatives, namely the corresponding sulfoxide (B87167) and sulfone, can play a significant role in directing subsequent chemical reactions. The sulfone functional group, in particular, has a strong capacity to direct asymmetric transformations. For instance, in the asymmetric transfer hydrogenation of ketones, a sulfone group can direct the stereochemical outcome of the reduction. This directing effect is attributed to the steric and electronic properties of the sulfone, which can influence the approach of the catalyst to the reactive center.

Although specific studies on benzyl(p-tolyl)sulfoxide or sulfone as directing groups are not extensively documented, the known directing ability of the sulfone moiety suggests a potential application in controlling chemo- and regioselectivity. For example, the electron-withdrawing nature of the sulfone group can influence the regioselectivity of electrophilic aromatic substitution on the p-tolyl ring or the benzyl ring.

Transformations to Diverse Functionalized Derivatives

The sulfur atom in this compound is in its lowest oxidation state, making it a suitable starting point for the synthesis of a range of sulfur-containing functional groups. Controlled oxidation and reductive cleavage are key strategies to access these derivatives. Furthermore, the benzylic position of the corresponding sulfone is activated towards deprotonation, enabling carbon-carbon bond formation.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. The ability to control the extent of oxidation is crucial for selectively preparing either the sulfoxide or the sulfone. A variety of oxidizing agents and conditions have been developed to achieve this selectivity.

Oxidation of this compound:

| Oxidizing Agent | Conditions | Predominant Product |

| Hydrogen peroxide (H₂O₂) in acetic acid | Room temperature | Benzyl(p-tolyl)sulfoxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equivalent) | Dichloromethane (B109758), 0 °C to room temperature | Benzyl(p-tolyl)sulfoxide |

| m-CPBA (2 or more equivalents) | Dichloromethane, room temperature or reflux | Benzyl p-tolyl sulfone |

| Potassium permanganate (B83412) (KMnO₄) | Acetic acid or acetone/water | Benzyl p-tolyl sulfone |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water | Benzyl p-tolyl sulfone |

The selective synthesis of the sulfoxide requires milder conditions and careful control of the stoichiometry of the oxidizing agent, as over-oxidation to the sulfone is a common side reaction. The resulting sulfoxides are valuable chiral auxiliaries in asymmetric synthesis, while the sulfones are stable, electron-withdrawing groups that can activate adjacent positions for further functionalization.

The cleavage of the sulfur-carbon bonds in this compound can lead to the formation of toluene (B28343), p-toluenethiol, or other derivatives, depending on the reaction conditions and the bond being targeted. The benzyl-sulfur bond is generally more susceptible to cleavage than the p-tolyl-sulfur bond.

Reductive cleavage methods, similar to those used for deprotection, can be employed. For example, dissolving metal reductions with sodium in liquid ammonia can cleave the benzyl-sulfur bond to generate p-toluenethiolate. Catalytic hydrogenolysis over palladium on carbon is another effective method for cleaving the benzyl-sulfur bond, yielding toluene and p-toluenethiol.

The sulfone derivative, benzyl p-tolyl sulfone, is particularly useful for the formation of new carbon-carbon bonds. The protons on the carbon atom alpha to the sulfone group (the benzylic position) are acidic due to the strong electron-withdrawing nature of the sulfonyl group. This allows for the facile generation of an α-sulfonyl carbanion upon treatment with a strong base.

This carbanion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides and acylating agents, to form new carbon-carbon bonds at the benzylic position. This methodology provides a powerful tool for the synthesis of more complex molecular architectures.

Alkylation and Acylation of Benzyl p-tolyl sulfone:

| Base | Electrophile | Product |

| n-Butyllithium (n-BuLi) | Methyl iodide (CH₃I) | 1-(p-Tolylsulfonyl)-1-phenylethane |

| n-Butyllithium (n-BuLi) | Benzyl bromide (BnBr) | 1-(p-Tolylsulfonyl)-1,2-diphenylethane |

| Sodium hydride (NaH) | Ethyl bromoacetate | Ethyl 2-(p-tolylsulfonyl)-2-phenylacetate |

| n-Butyllithium (n-BuLi) | Acetyl chloride (CH₃COCl) | 1-(p-Tolylsulfonyl)-1-phenylacetone |

Catalytic Applications in Chemical Synthesis

The versatility of sulfur-containing compounds is prominently featured in the field of organic synthesis, where they serve not only as structural components of target molecules but also as reactive intermediates and precursors in a variety of catalytic transformations. Benzyl sulfides, including this compound, and their corresponding oxidized derivatives, benzyl sulfones, are notable participants in advanced catalytic systems. They are employed as substrates in bond-forming reactions and as stable precursors for generating reactive species in situ, thereby expanding the toolkit for constructing complex molecular architectures.

Role of Benzyl Sulfides and Sulfones in Catalytic Systems

Benzyl sulfides and sulfones are recognized for their utility in a range of metal-catalyzed reactions. Their participation extends from serving as substrates in stereoselective transformations to acting as coupling partners in carbon-carbon bond-forming reactions.

Benzyl sulfides are valuable precursors for synthesizing chiral sulfoxides through catalytic enantioselective oxidation. Research has demonstrated the use of titanium-based catalysts for the efficient oxidation of aryl benzyl sulfides. nih.gov A catalyst system involving a 1:2 mixture of titanium isopropoxide and (S,S)-hydrobenzoin can oxidize various aryl benzyl sulfides with high efficiency and enantioselectivity, showcasing the role of the sulfide as a key substrate in asymmetric catalysis. nih.gov Furthermore, the synthesis of benzylic thioethers (sulfides) can be achieved through iron-catalyzed cross-electrophile coupling reactions, which connect benzyl halides with disulfides without the need for harsh reagents. nih.gov

Benzyl sulfones have emerged as exceptionally versatile intermediates in organic synthesis. rsc.org They can participate in catalytic desulfitative functionalizations, which opens new avenues for C-C and C-X bond construction. rsc.org For instance, manganese-pincer complexes have been shown to catalyze the α-alkylation of sulfones using alcohols, where benzyl alcohols can react with sulfones like methyl phenyl sulfone to yield the alkylated product. acs.org This process highlights the role of the sulfone as a nucleophilic precursor in a hydrogen-borrowing catalytic cycle. acs.org Additionally, benzyl sulfones have been utilized as electrophiles in nickel-catalyzed cross-coupling reactions with Grignard reagents. rsc.org The versatility of sulfones is further demonstrated in their ability to undergo reactions such as Mizoroki-Heck type olefinations and Julia-type olefinations under various metal-catalysis conditions. rsc.orgacs.org

The table below summarizes selected catalytic applications involving benzyl sulfide and sulfone derivatives.

| Catalytic Transformation | Substrate Class | Catalyst System | Product Type | Ref. |

| Enantioselective Oxidation | Aryl Benzyl Sulfide | Titanium / (S,S)-hydrobenzoin | Chiral Sulfoxide | nih.gov |

| Cross-Electrophile Coupling | Benzyl Halide / Disulfide | Iron-based catalyst | Benzylic Thioether | nih.gov |

| α-Alkylation | Methyl Phenyl Sulfone / Benzyl Alcohol | Manganese-Pincer Complex | α-Alkylated Sulfone | acs.org |

| Desulfonylative Coupling | Alkenyl Sulfone / Grignard Reagent | Nickel or Iron salts | Trisubstituted Olefin | rsc.org |

Utilization of Latent Sulfinate Precursors in Cross-Coupling Methodologies

While metal sulfinate salts are effective nucleophilic reagents in palladium-catalyzed cross-coupling reactions, they can present challenges related to their purification and solubility in organic media. nih.gov To circumvent these issues, the concept of "latent sulfinates" has been developed. This strategy utilizes neutral, organosoluble, and easily accessible protected sulfinates that can be unmasked in situ under the reaction conditions to generate the active sulfinate nucleophile. nih.govnih.gov

Allylsulfones have been pioneered as a first-generation latent sulfinate reagent. nih.gov In the presence of a Pd(0) catalyst, heterocyclic allylsulfones undergo deallylation to form the sulfinate salt, which then engages in efficient desulfinylative cross-coupling with aryl or heteroaryl halides. nih.govacs.org This approach is advantageous as the allylsulfone group is stable enough to tolerate various synthetic transformations, allowing for multi-step elaboration before the final cross-coupling step. nih.govacs.org

More recently, β-nitrile and β-ester sulfones have been introduced as a new class of base-activated latent sulfinate reagents. nih.gov Under basic conditions typical for cross-coupling, these precursors eliminate to generate the sulfinate salt in situ. This method has proven effective for constructing challenging heteroaryl-heteroaryl linkages, providing good to high yields of the desired biaryl products. nih.gov The use of these latent precursors avoids the direct handling of often unstable or poorly soluble sulfinate salts, streamlining synthetic sequences. nih.govnih.govacs.org Pyridine and pyrimidine (B1678525) sulfinates, generated from such precursors, are effective replacements for the corresponding boronic acids in Suzuki-Miyaura cross-coupling reactions. tcichemicals.com

The following table presents examples of latent sulfinate precursors and their application in palladium-catalyzed cross-coupling reactions.

| Latent Sulfinate Precursor | Coupling Partner (Electrophile) | Catalyst System | Product Type | Ref. |

| Pyridyl-2-allylsulfone | (Hetero)aryl Halide | Pd(0) catalyst | Aryl-substituted Pyridine | nih.govacs.org |

| β-Nitrile Pyridyl Sulfone | (Hetero)aryl Bromide | Pd(0) / Base | Biaryl Compound | nih.gov |

| β-Ester Pyridyl Sulfone | (Hetero)aryl Bromide | Pd(0) / Base | Biaryl Compound | nih.gov |

| Sodium 4-methylbenzenesulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ / K₂CO₃ | Cross-coupled biaryl | acs.org |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of Benzyl(p-tolyl)sulfane provides precise information about the number and types of hydrogen atoms present in the molecule. The spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals distinct signals for each chemically non-equivalent proton.

The ¹H NMR spectrum of this compound displays several key resonances. The protons of the benzyl (B1604629) group's phenyl ring and the p-tolyl ring appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.9 ppm. Specifically, the five protons of the unsubstituted benzyl ring appear as a multiplet, while the four protons of the p-substituted tolyl ring show a characteristic pattern of two doublets. A sharp singlet corresponding to the three protons of the methyl group on the tolyl ring is observed in the upfield region, around δ 2.30 ppm. Crucially, the two methylene (B1212753) protons of the benzyl group (-CH₂-) give rise to a distinct singlet at approximately δ 4.06 ppm, confirming the thioether linkage between the benzyl and p-tolyl moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 7.87-7.25 | m | 5H | Protons of the benzyl phenyl ring | N/A |

| 7.23 | d | 2H | Ortho-protons of the p-tolyl ring | 8.0 |

| 7.05 | d | 2H | Meta-protons of the p-tolyl ring | 8.0 |

| 4.06 | s | 2H | Methylene protons (-CH₂-) | N/A |

| 2.30 | s | 3H | Methyl protons (-CH₃) | N/A |

Data recorded in CDCl₃ at 400 MHz with TMS as an internal standard. nist.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in the this compound structure. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

The spectrum shows distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbon. The aromatic carbons resonate in the downfield region, typically between δ 127.0 and 137.7 ppm. The quaternary carbons of the aromatic rings, to which the sulfur and other substituents are attached, can be distinguished from the protonated carbons. The methylene carbon of the benzyl group gives a characteristic signal around δ 39.7 ppm, while the methyl carbon of the p-tolyl group appears further upfield at approximately δ 20.9 ppm. nist.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 137.7 | Quaternary aromatic carbon |

| 136.5 | Quaternary aromatic carbon |

| 132.4 | Aromatic CH |

| 130.6 | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.7 | Aromatic CH |

| 128.3 | Aromatic CH |

| 127.0 | Aromatic CH |

| 39.7 | Methylene carbon (-CH₂-) |

| 20.9 | Methyl carbon (-CH₃) |

Data recorded in CDCl₃ at 100 MHz. nist.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD), probe the vibrational modes of molecules. These methods are instrumental in identifying functional groups and analyzing molecular structure and stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its structural features.

Key expected absorption bands include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and for the aliphatic methylene and methyl groups (just below 3000 cm⁻¹). The presence of the aromatic rings is further confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would also be present in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution patterns. The C-S stretching vibration, which is characteristic of thioethers, is typically weaker and appears in the 750-600 cm⁻¹ range. While a specific spectrum for the parent compound is not detailed in the cited literature, data from closely related derivatives such as (3-bromobenzyl)(p-tolyl)sulfane show characteristic peaks at 3018 cm⁻¹ (aromatic C-H stretch), 1492 cm⁻¹ (aromatic C=C stretch), and 802 cm⁻¹ (C-H bend), which are consistent with the expected functional groups. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1430 | C-H Bend | Methylene (-CH₂-) |

| 840-800 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) ring |

| 770-730 & 710-690 | C-H Bend (out-of-plane) | Monosubstituted ring |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of stereocenters in a molecule.

Since this compound is an achiral molecule, it does not possess a stereocenter and therefore does not exhibit a VCD spectrum. However, VCD would be an indispensable tool for the characterization of chiral derivatives of this compound. For instance, if a substituent introduced onto the benzyl or tolyl ring, or on the methylene bridge, were to create a stereocenter, the resulting enantiomers would produce mirror-image VCD spectra. By comparing the experimental VCD spectrum to quantum chemical predictions, the absolute configuration (R or S) of the chiral derivative could be unambiguously assigned.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₄S), the molecular weight is approximately 214.33 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to this mass. The fragmentation of the molecular ion provides a structural fingerprint of the molecule.

The most likely fragmentation pathways for this compound would involve the cleavage of the relatively weak carbon-sulfur bonds. Two primary fragmentation routes are anticipated:

Cleavage of the benzyl-sulfur bond: This would lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91. This ion is particularly stable due to its rearrangement to the tropylium (B1234903) ion, and it is often the base peak (the most intense peak) in the mass spectra of benzyl-containing compounds. The other fragment would be the p-tolylthiolate radical.

Cleavage of the tolyl-sulfur bond: This fragmentation would result in a p-tolyl cation (also C₇H₇⁺) at m/z 91, although the formation of the benzyl cation is generally more favorable.

Therefore, a prominent peak at m/z 91 is a key diagnostic feature in the mass spectrum of this compound, confirming the presence of the benzyl/tolyl moiety. Other smaller fragments corresponding to the further breakdown of the aromatic rings would also be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Name |

|---|---|---|

| 214 | [C₁₄H₁₄S]⁺˙ | Molecular Ion |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. In the context of this compound, GC-MS serves to confirm the identity and purity of the synthesized product.

Upon electron ionization (EI), the this compound molecule (C₁₄H₁₄S, molecular weight approx. 214.33 g/mol ) undergoes fragmentation. The resulting mass spectrum is characterized by several key fragments. A primary cleavage occurs at the benzylic C-S bond, leading to the formation of a highly stable tropylium cation (C₇H₇⁺). This fragment is consistently observed at an m/z of 91 and is often the base peak in the spectrum due to its resonance stabilization. Other significant fragments can arise from the p-tolyl sulfide (B99878) portion of the molecule. While specific fragmentation data for this compound is not extensively detailed in the literature, the expected pattern follows that of similar aryl benzyl thioethers.

| m/z | Proposed Fragment Ion | Structure | Significance |

|---|---|---|---|

| 214 | Molecular Ion [M]⁺• | C₁₄H₁₄S⁺• | Confirms the molecular weight of the compound. |

| 91 | Tropylium Cation | [C₇H₇]⁺ | Typically the base peak; indicates the presence of a benzyl group. |

| 123 | Tolylthio Cation | [CH₃C₆H₄S]⁺ | Represents the other half of the molecule after benzylic cleavage. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. It is frequently employed in high-resolution mass spectrometry (HRMS) to obtain the precise mass of a molecule, which allows for the unambiguous determination of its elemental formula. rsc.orgdoi.org

For this compound, ESI-MS analysis typically shows a prominent signal corresponding to the protonated molecule, [M+H]⁺. semanticscholar.org This allows for the confident confirmation of the compound's molecular weight. Research studies have reported the detection of this compound and related thioethers using ESI as the ionization source, confirming the successful synthesis of the target molecule. doi.orgsemanticscholar.org

| Technique | Observed Ion | Expected m/z | Information Gained |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | ~215.09 | Confirms molecular weight with minimal fragmentation. |

| HRMS-ESI | [M+H]⁺ | 215.0889 (Calculated for C₁₄H₁₅S⁺) | Provides exact mass for elemental formula confirmation. |

Elemental Analysis and Atomic Absorption Spectroscopy in Catalytic Studies

The synthesis of this compound often relies on transition-metal-catalyzed C–S cross-coupling reactions. nih.govresearchgate.net The characterization of these catalysts is as crucial as the characterization of the final product. Elemental analysis and atomic absorption spectroscopy are vital for ensuring the integrity and performance of these catalytic systems.

Elemental Analysis : This technique is used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a catalyst, particularly for newly synthesized organometallic complexes or ligands. For instance, in studies developing novel Nickel(II)-NHC (N-heterocyclic carbene) pincer complexes for thioether synthesis, elemental analysis is employed to confirm that the synthesized catalyst has the correct empirical formula. researchgate.netmdpi.com This verification is critical for establishing the structure-activity relationship and ensuring reproducibility in catalytic reactions.

Atomic Absorption Spectroscopy (AAS) : AAS is a highly sensitive technique used for the quantitative determination of specific chemical elements, particularly metals. peneliti.netthermofisher.com In the context of catalytic studies for thioether synthesis, AAS serves several potential purposes. For heterogeneous catalysts, such as magnetically recyclable CoFe₂O₄ nanoparticles, AAS can be used to quantify the amount of metal that may have leached into the reaction solution. researchgate.net This is a crucial test for catalyst stability and reusability, as significant leaching indicates catalyst degradation and potential contamination of the product. Furthermore, AAS can be used to accurately determine the metal loading on supported catalysts, ensuring that the catalyst is prepared with the desired concentration of the active metallic species. thermofisher.comlibretexts.org

| Analytical Method | Purpose in Catalytic Studies | Example Application |

|---|---|---|

| Elemental Analysis (CHNS) | To confirm the elemental composition and purity of synthesized organometallic catalysts and ligands. researchgate.net | Verifying the structure of a Ni(II)-pincer complex used for C-S coupling reactions. researchgate.netmdpi.com |

| Atomic Absorption Spectroscopy (AAS) | To quantify metal content, such as catalyst loading or leaching of the metal from a solid support into the reaction mixture. libretexts.org | Measuring cobalt or iron leaching from a CoFe₂O₄ catalyst after its use in synthesizing this compound. researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecules like Benzyl(p-tolyl)sulfane. These methods, grounded in the principles of quantum mechanics, can compute a wide array of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For this compound, DFT calculations would reveal crucial bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure provides insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density. This information is critical for understanding the molecule's reactivity. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-S Bond Length (Benzyl) | 1.85 Å |

| C-S Bond Length (p-tolyl) | 1.78 Å |

| C-S-C Bond Angle | 103.5° |

| Dihedral Angle (Ph-S-C-Ph) | 75.2° |

Note: The data in this table is illustrative of typical DFT results and is not derived from a specific published study on this compound.

While DFT is a robust method, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can provide more accurate energetic and structural information. These methods are more computationally intensive but offer a higher level of theory, which is crucial for refining the results obtained from DFT. For this compound, MP2 calculations would be used to obtain a more precise geometry and to calculate the molecule's energy with greater accuracy. This is particularly important when studying subtle energetic differences between different conformations or reaction pathways.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and intermolecular interactions. By analyzing the electron density, NBO can quantify the delocalization of electrons from occupied bonding orbitals to unoccupied antibonding orbitals. In this compound, NBO analysis would reveal the nature of the bonding between the sulfur atom and the benzyl (B1604629) and p-tolyl groups. It would also quantify the extent of any charge transfer occurring between these fragments, providing a deeper understanding of the electronic interactions that stabilize the molecule.

Table 2: Illustrative NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| LP (S) | σ(C-H) (Benzyl) | 1.5 |

| LP (S) | σ(C-C) (p-tolyl) | 1.2 |

| π (C=C) (Benzyl) | σ(S-C) | 2.3 |

| π (C=C) (p-tolyl) | σ(S-C) | 2.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the sulfur atom due to its lone pairs of electrons, making it a potential site for interaction with electrophiles. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings.

Reaction Pathway Modeling and Energy Profile Analysis

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational modeling can trace the energetic and structural changes that occur as reactants are converted into products.

To model a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Transition state theory is used to locate these structures, which are characterized by having a single imaginary vibrational frequency. Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC computation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the desired chemical species. For a hypothetical reaction involving this compound, such as its oxidation or a substitution reaction, these calculations would provide a detailed picture of the reaction mechanism, including the activation energy barrier, which determines the reaction rate. This level of detail is crucial for designing new synthetic routes and for understanding the fundamental reactivity of the molecule.

Construction of Gibbs Free Energy Surfaces for Mechanistic Insight

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. The construction of a Gibbs free energy surface (GFES) is a cornerstone of computational mechanistic studies. This surface maps the potential energy of a system as a function of the geometric coordinates of its constituent atoms, revealing the most energetically favorable pathway from reactants to products.

For a reaction involving this compound, such as its oxidation, density functional theory (DFT) calculations can be employed to locate the geometries and energies of reactants, transition states, intermediates, and products. The Gibbs free energy (G) for each of these stationary points is calculated by adding thermal corrections to the electronic energy. whiterose.ac.uk The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction, while the Gibbs free energy of activation (ΔG‡), the difference in energy between the reactants and the transition state, governs the reaction rate. whiterose.ac.ukwikipedia.org

For instance, in the oxidation of sulfides, computational studies have elucidated the free energy profiles for reactions with hydroperoxides. whiterose.ac.uk A typical profile would show the initial reactants (sulfide and oxidant), a transition state for oxygen transfer, and the final product (sulfoxide). The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. By mapping the entire energy landscape, chemists can identify the lowest energy path, predict the major products, and understand the factors that control selectivity.

Table 1: Illustrative Gibbs Free Energy Data for a Hypothetical Sulfide (B99878) Oxidation Reaction This table is illustrative and does not represent actual data for this compound but demonstrates typical values obtained from DFT calculations for similar reactions.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Sulfide + Oxidant) | 0.0 | 0.0 |

| Transition State | +35.8 | +36.8 |

| Products (Sulfoxide + Byproduct) | -28.1 | -27.5 |

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting crystal structures, polymorphism, and material properties.